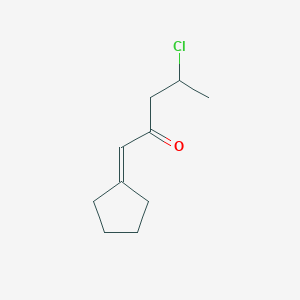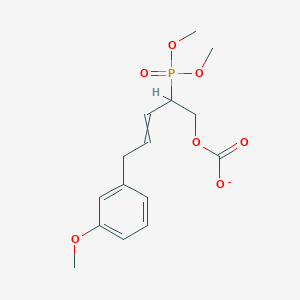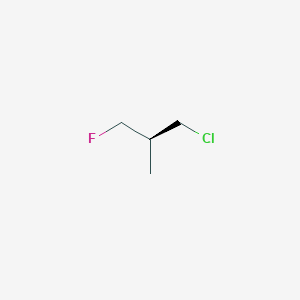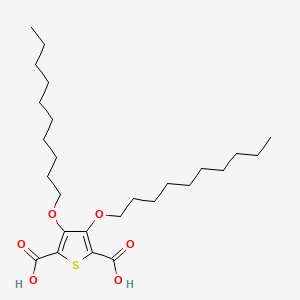![molecular formula C17H21F5O B15161226 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene CAS No. 796883-84-6](/img/structure/B15161226.png)
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a butylcyclohexyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene has several scientific research applications:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which 5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxy group but lacks the butylcyclohexyl and trifluorobenzene components.
Difluoromethylated Aromatics: Compounds with similar difluoromethyl groups but different aromatic backbones.
Uniqueness
5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene is unique due to its combination of a butylcyclohexyl group and multiple fluorine atoms, which confer specific physical and chemical properties. This uniqueness makes it valuable in applications requiring high stability, specific reactivity, and enhanced bioavailability.
Propriétés
Numéro CAS |
796883-84-6 |
|---|---|
Formule moléculaire |
C17H21F5O |
Poids moléculaire |
336.34 g/mol |
Nom IUPAC |
5-[(4-butylcyclohexyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C17H21F5O/c1-2-3-4-11-5-7-12(8-6-11)17(21,22)23-13-9-14(18)16(20)15(19)10-13/h9-12H,2-8H2,1H3 |
Clé InChI |
RALHJMLNUFORJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C(OC2=CC(=C(C(=C2)F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)


![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)




![4-Methoxy-N,N-dimethyl-2-nitro-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B15161222.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)


![(2S)-2-[(S)-(2-methylsulfanylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B15161239.png)
